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Compound Name:
5-(Bromomethyl)-2-methoxy-1,3-

dimethylbenzene

CAS No.: 83037-99-4

Cat. No.: B371569

Get Quote

Executive Summary & Mechanistic Rationale
3,5-Dimethyl-4-methoxybenzyl bromide (DMMBB, CAS: [1]) is a highly specialized electrophilic

building block. While structurally related to the ubiquitous p-methoxybenzyl (PMB) group, the

addition of two meta-methyl groups fundamentally alters its electronic profile.

In drug development, the 3,5-dimethyl-4-methoxybenzyl moiety serves a dual purpose:

Privileged Pharmacophore: It is frequently incorporated into active pharmaceutical

ingredients (APIs), including diaromatic anti-HIV-1 agents[2] and highly selective adenosine

receptor antagonists.

Hyper-Labile Protecting Group: As a protecting group (DMMB) for alcohols and amines, it

offers extreme acid lability. The para-methoxy group provides resonance (+M) stabilization,

while the two ortho-methyl groups (relative to the benzylic position) provide intense

hyperconjugative and inductive (+I) stabilization to the resulting carbocation. This allows for
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orthogonal deprotection strategies where DMMB can be cleaved under exceptionally mild

acidic conditions (e.g., 1% TFA) that leave standard PMB, trityl, or silyl ethers intact.

Quantitative Data: Protecting Group Orthogonality
To effectively utilize DMMBB in complex multi-step syntheses, researchers must understand its

kinetic lability relative to other benzyl-type ethers. Table 1 summarizes these quantitative

operational parameters.

Table 1: Comparative Cleavage Kinetics of Benzyl-Type Ethers

Protecting
Group

Structure
Standard
Acidic
Cleavage

Relative
Lability

Scavenger
Requirement

Benzyl (Bn) Ph-CH₂-O-R
Stable to neat

TFA
Low None

p-Methoxybenzyl

(PMB)

4-MeO-C₆H₄-

CH₂-O-R

5–10% TFA in

DCM (1–2 h)
Moderate

Moderate (e.g.,

Anisole)

3,5-Dimethyl-4-

methoxybenzyl

(DMMB)

3,5-Me₂-4-MeO-

C₆H₂-CH₂-O-R

1% TFA in DCM

(5–10 min)
Very High

Critical (e.g.,

Thiophenol)

Note: The extreme stabilization of the DMMB carbocation necessitates a highly nucleophilic

scavenger during deprotection to prevent irreversible re-alkylation of the substrate or solvent

polymerization.

Visualizing the DMMB Workflow and Mechanism
The following diagrams map the logical flow of DMMB utilization and the causality behind its

rapid SN1 cleavage.
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Workflow of DMMB protection, demonstrating the lifecycle from alkylation to orthogonal

cleavage.
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Mechanistic causality of DMMB cleavage: Hyperconjugation drives rapid SN1 carbocation

formation.

Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality for reagent

selection is embedded within each procedure to ensure process robustness.
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Protocol A: O-Alkylation (Installation of the DMMB
Protecting Group)
This protocol utilizes strong basic conditions to drive the SN2 displacement of the bromide,

ideal for sterically hindered or unreactive alcohols.

Reagents:

Substrate Alcohol (1.0 equiv)

DMMBB (1.2 equiv)

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Preparation: Flame-dry a round-bottom flask under Argon. Add the substrate alcohol (1.0

equiv) and dissolve in anhydrous DMF (0.2 M concentration).

Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.5 equiv) portion-wise.

Causality: NaH ensures irreversible, quantitative deprotonation to the highly nucleophilic

alkoxide. Hydrogen gas evolution serves as a visual indicator of active deprotonation.

Electrophile Addition: Stir for 30 minutes at 0 °C, then add DMMBB (1.2 equiv) dropwise as a

solution in a minimal volume of DMF.

Reaction Propagation: Allow the reaction to warm to room temperature (20 °C) and stir for 2–

4 hours.

Self-Validation (TLC): Quench a 10 µL aliquot in 100 µL H₂O and extract with 200 µL EtOAc.

Spot the organic layer on a silica TLC plate. Validation metric: The DMMB ether is intensely

UV-active (254 nm) and will stain a distinct deep red/purple with p-anisaldehyde.

Disappearance of the starting alcohol confirms completion.
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Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract

with Diethyl Ether (3 × 20 mL). Wash the combined organics with water (5 × 20 mL) to

remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: N-Alkylation (Pharmacophore Installation)
When synthesizing APIs (e.g., piperazine-based anti-HIV agents[2]), DMMBB is used to install

the 3,5-dimethyl-4-methoxybenzyl moiety onto secondary amines.

Reagents:

Secondary Amine (1.0 equiv)

DMMBB (1.1 equiv)

Potassium Carbonate (K₂CO₃, 2.0 equiv)

Acetonitrile (MeCN)

Step-by-Step Methodology:

Assembly: In a sealed reaction vial, combine the secondary amine (1.0 equiv), DMMBB (1.1

equiv), and finely powdered K₂CO₃ (2.0 equiv) in MeCN (0.5 M). Causality: K₂CO₃ is a mild

base sufficient to neutralize the HBr byproduct without causing base-catalyzed degradation

of the bromide. MeCN suppresses the over-alkylation (quaternization) often observed in

DMF.

Heating: Heat the suspension to 60 °C for 4 hours.

Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and

inject into the LC-MS. Validation metric: Look for the complete disappearance of the

characteristic bromine isotopic pattern (M / M+2 ratio of 1:1) from the starting material,

replaced by a strong [M+H]⁺ peak of the tertiary amine product.

Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts.

Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient).
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Protocol C: Orthogonal Acidic Cleavage of DMMB Ethers
This protocol demonstrates the extreme lability of the DMMB group, allowing its removal in the

presence of standard PMB or Boc groups.

Reagents:

DMMB-Protected Substrate (1.0 equiv)

Trifluoroacetic Acid (TFA, 1% v/v)

Anisole or 1,3-Dimethoxybenzene (Scavenger, 5.0 equiv)

Dichloromethane (DCM)

Step-by-Step Methodology:

Scavenger Priming: Dissolve the DMMB-ether (1.0 equiv) in DCM (0.1 M) at 0 °C. Add

Anisole (5.0 equiv). Causality: The DMMB carbocation is exceptionally stable and long-lived.

Without a vast excess of a highly nucleophilic aromatic scavenger like anisole, the cation will

undergo Friedel-Crafts re-alkylation onto the substrate or polymerize.

Acidification: Prepare a fresh stock solution of 1% v/v TFA in DCM. Add this solution

dropwise to the reaction mixture at 0 °C.

Monitoring: Stir for exactly 5 to 10 minutes.

Self-Validation (TLC): Spot the reaction directly onto TLC. Validation metric: The fast-moving

DMMB ether spot should vanish, replaced by the highly non-polar DMMB-anisole adduct

(near the solvent front) and the polar free alcohol.

Quenching: Immediately quench the reaction by adding saturated aqueous NaHCO₃ until the

aqueous layer tests basic (pH > 7). Extract with DCM, dry, and concentrate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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